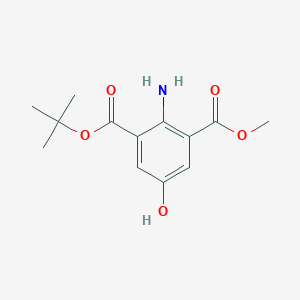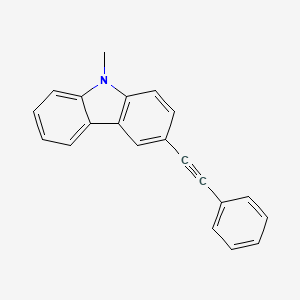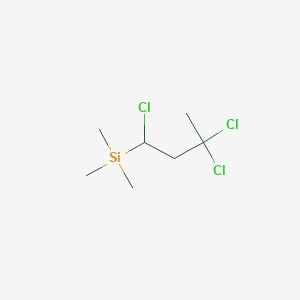![molecular formula C42H33N B14286897 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline CAS No. 114869-94-2](/img/structure/B14286897.png)
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of phenylethenyl groups attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of aniline with phenylethenyl derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Stilbenamine
- p-Styrylaniline
- 4-Aminostilbene
- p-Aminostilbene
- 4-N-Stilbenamine
- 1-(4-Aminophenyl)-2-phenylethylene
- 4-[2-Phenylethenyl]aniline
Uniqueness
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline stands out due to its unique structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
114869-94-2 |
|---|---|
Formule moléculaire |
C42H33N |
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
4-(2-phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C42H33N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-33H |
Clé InChI |
KFTGQHDTANINQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C=CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


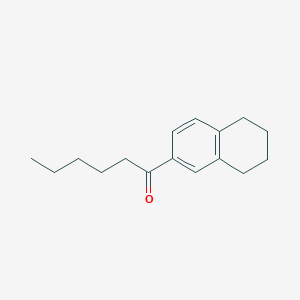
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
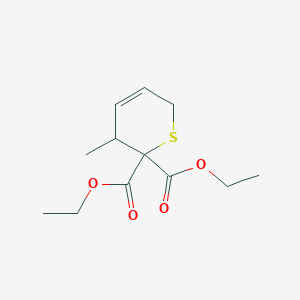
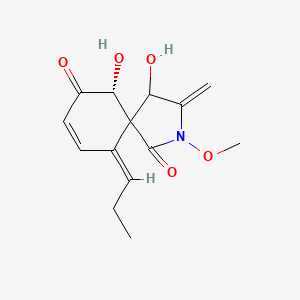
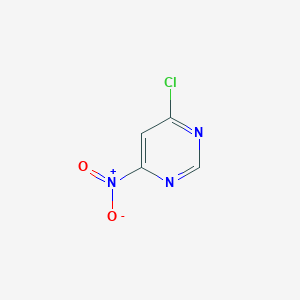
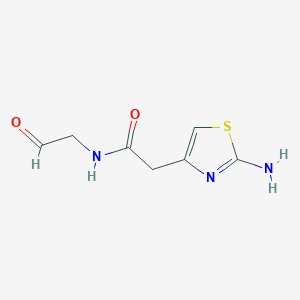
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
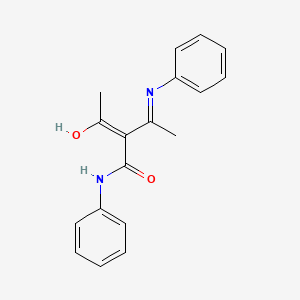
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
